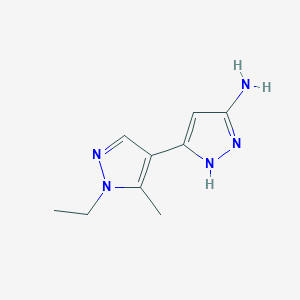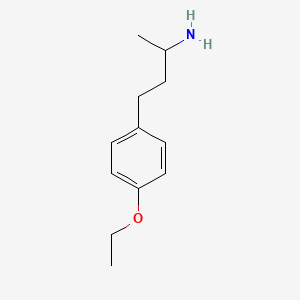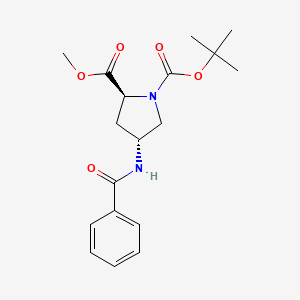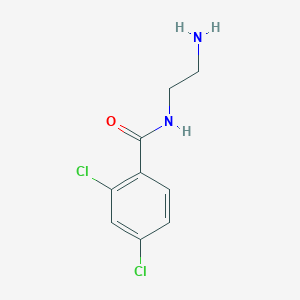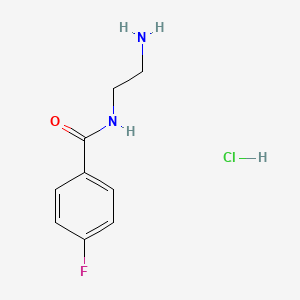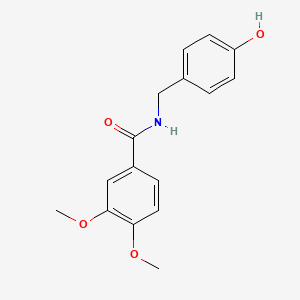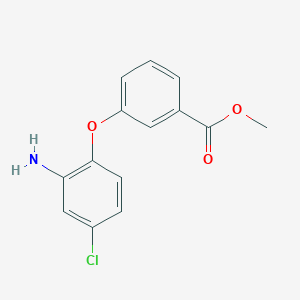
L-Proline, 4-(benzoylamino)-, methyl ester, hydrochloride (1:1), (4R)-
Übersicht
Beschreibung
“L-Proline, 4-(benzoylamino)-, methyl ester, hydrochloride (1:1), (4R)-” is a chemical compound that acts as a reagent in the synthesis and bioactivity of a goralatide analog with anti-leukemic activity .
Synthesis Analysis
The synthesis of L-proline analogues like this compound often involves complex chemical reactions. For instance, one method involves reacting L-proline with triphosgene, diphosgene or phosgene in solvents such as anhydrous tetrahydrofuran, 1,4-dioxane, dichlormethane, chloroform, acetonitrile, and others to synthesize L-proline carbamyl chloride of an intermediate state . Another method involves the use of proline, solvent, and pyridines catalyst in a container, followed by the introduction of hydrogen chloride gas .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more . The molecular formula of this compound is C12H16ClNO2 .Chemical Reactions Analysis
L-proline analogues like this compound play a unique role in the folding and structure of proteins. They are valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . They can induce a transient stress response in cells, comparable with that of heat shock stress .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, melting point, boiling point, density, and more .Wissenschaftliche Forschungsanwendungen
Skin Permeation Enhancement
L-Proline methyl ester hydrochloride, specifically L-proline dodecyl ester hydrochloride ([ProC12]Cl), was identified as an effective skin permeation enhancer in a study that developed novel ionic liquids based on amino acids. These ionic liquids, including [ProC12]Cl, showed enhanced permeation of drugs through the skin, suggesting potential use in transdermal drug delivery systems (Zheng et al., 2020).
Collagenase Interaction
L-Proline methyl ester hydrochloride, as a component of synthetic peptides, was found to act as a substrate for collagenase. This suggests potential applications in studying collagenase activity and its interaction with specific peptide structures (Poroshin et al., 1960).
Antisickling Agents
L-Proline derivatives, including (4S)-1-benzoyl-4-[(carboxymethyl)amino]-L-proline, were designed to bind to hemoglobin S and showed potential as antisickling agents. These derivatives were synthesized using L-proline methyl ester hydrochloride and tested for their ability to prevent sickling of red blood cells (Abraham et al., 1983).
Molecular Structure Analysis
Acryloyl-L-proline methyl ester, synthesized from L-proline methyl ester hydrochloride, was analyzed using Fourier Transform Nuclear Magnetic Resonance (FT-NMR). This compound is significant as a monomer material for hydrogels used in diagnosing and treating vascular tumors (Darwinto, 2009).
Hydrogel Polymer Applications
L-Proline methyl ester hydrochloride-derived monomers were used to synthesize hydrogel polymers. These hydrogels demonstrated thermosensitivity and potential for controlled drug release, as shown in studies involving insulin delivery to diabetic rats (Carenza et al., 2000).
Wirkmechanismus
Zukünftige Richtungen
L-proline analogues like this compound have potential applications in various fields. They are promising candidates for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring or de novo designed peptides . They also have potential anti-tumor activity and have been tested in tissue culture and in vivo .
Eigenschaften
IUPAC Name |
methyl (2S,4R)-4-benzamidopyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.ClH/c1-18-13(17)11-7-10(8-14-11)15-12(16)9-5-3-2-4-6-9;/h2-6,10-11,14H,7-8H2,1H3,(H,15,16);1H/t10-,11+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWQULQKZBSTEE-DHXVBOOMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)NC(=O)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1)NC(=O)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
943134-38-1 | |
| Record name | L-Proline, 4-(benzoylamino)-, methyl ester, hydrochloride (1:1), (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943134-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methoxy[1,3]thiazolo[4,5-f]quinolin-2-amine](/img/structure/B3170366.png)

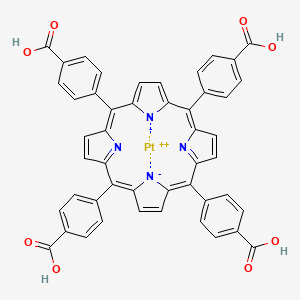
![N-{4-[(6-methyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-5-yl)amino]phenyl}acetamide](/img/structure/B3170378.png)
